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Introduction
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine

triphosphate (ATP) that serves as a powerful tool in cell biology and biochemistry. By

competitively binding to the ATP-binding sites of various enzymes without being hydrolyzed

between the β and γ phosphates, AMP-PNP effectively locks these proteins in an ATP-bound

conformational state. This unique property allows researchers to investigate the roles of ATP-

dependent processes in a controlled manner.

These application notes provide detailed protocols for the treatment of cells with AMP-PNP,

focusing on methods to introduce this impermeant molecule into the cellular environment to

study its effects on key cellular functions, including motor protein-driven transport and

proteasomal degradation.

Mechanism of Action
AMP-PNP competitively inhibits ATP-dependent enzymes by binding to their ATP pocket. The

substitution of an imido group (-NH-) for the oxygen atom between the β and γ phosphates

renders the molecule resistant to cleavage by ATPases. This leads to the stable, non-covalent

trapping of the target protein in a state that mimics the pre-hydrolysis step of the ATPase cycle.

This "rigor" state is particularly useful for studying the mechanical and enzymatic cycles of
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motor proteins, the assembly of protein complexes, and the function of other ATP-dependent

enzymes.

Data Presentation
The following tables summarize quantitative data on the effects of AMP-PNP on key cellular

processes, primarily from in vitro and permeabilized cell studies.

Table 1: Effect of AMP-PNP on Kinesin-1 Motor Activity (In Vitro Gliding Assay)

AMP-PNP Concentration
(µM)

Microtubule Gliding
Velocity (nm/s)

% Inhibition

0 (Control) 822 0

100 ~735 ~10.6

200 ~650 ~20.9

400 ~411 50

800 ~165 ~80

1000 ~80 ~90.2

Data adapted from in vitro motility assays with purified kinesin-1. The velocity decreases as

AMP-PNP competitively inhibits ATP binding, causing the motor protein to remain strongly

bound to the microtubule.[1][2]

Table 2: Effect of AMP-PNP on 26S Proteasome Activity (In Vitro)

Nucleotide (20 µM)
Proteasome Assembly/Activation (% of
ATP control)

ATP 100

AMP-PNP ~22

ATPγS ~51

ADP ~5
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Data derived from in vitro assays measuring the assembly and activation of purified 26S

proteasome. AMP-PNP can support the assembly and basal activity of the proteasome, but to

a lesser extent than ATP, and it inhibits the degradation of ubiquitinated proteins which requires

ATP hydrolysis.[3]

Experimental Protocols
Due to the charged nature of AMP-PNP, it cannot readily cross the intact plasma membrane of

living cells. Therefore, cell permeabilization is required to introduce AMP-PNP into the

cytoplasm to study its effects on intracellular processes. Below are detailed protocols for two

common permeabilization methods, Streptolysin O (SLO) and Digitonin, followed by a general

protocol for assessing the effects of AMP-PNP on intracellular transport.

Protocol 1: Reversible Cell Permeabilization with
Streptolysin O (SLO)
This protocol is suitable for introducing AMP-PNP into a high percentage of cells while

maintaining the potential for membrane resealing and cell viability.

Materials:

Adherent or suspension cells

Streptolysin O (SLO)

HEPES-buffered saline (HBS): 20 mM HEPES, 140 mM NaCl, 5 mM KCl, 2 mM MgCl2, pH

7.4

Wash Buffer: HBS with 1 mM EGTA

Treatment Buffer: HBS with desired concentration of AMP-PNP (e.g., 1-5 mM) and an ATP-

regenerating system (e.g., 1 mM ATP, 10 mM creatine phosphate, 8 U/mL creatine

phosphokinase) for control experiments.

Resealing Buffer: Complete cell culture medium supplemented with 2 mM CaCl2.

Trypan Blue solution (0.4%)
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Procedure:

Cell Preparation:

For adherent cells, grow to 70-80% confluency in a suitable culture vessel.

For suspension cells, harvest and wash once with HBS.

SLO Titration (Recommended for each new cell type or SLO batch):

Prepare a series of SLO dilutions in HBS.

Incubate a small number of cells with different SLO concentrations for 10 minutes at 37°C.

Add Trypan Blue and determine the minimal SLO concentration that permeabilizes >90%

of cells (cells will stain blue).

Permeabilization and AMP-PNP Treatment:

Wash cells twice with Wash Buffer.

Aspirate the final wash and add the Treatment Buffer containing the optimized SLO

concentration and the desired concentration of AMP-PNP (or ATP for control).

Incubate for 10-15 minutes at 37°C to allow for pore formation and entry of AMP-PNP.

Resealing (Optional, for longer-term studies):

Remove the Treatment Buffer.

Wash the cells once with HBS.

Add pre-warmed Resealing Buffer and incubate for 30-60 minutes at 37°C to allow the cell

membrane to reseal.

Downstream Analysis:

Proceed immediately to the experimental assay (e.g., live-cell imaging of organelle

transport, immunofluorescence staining of cytoskeletal components, or preparation of cell
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lysates for biochemical assays).

Protocol 2: Selective Plasma Membrane
Permeabilization with Digitonin
This method is useful for studies where maintaining the integrity of intracellular membranes

(e.g., mitochondria, ER) is crucial. The optimal digitonin concentration is critical and must be

determined empirically.

Materials:

Adherent cells

Digitonin

Permeabilization Buffer: 20 mM HEPES, 110 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.2

Wash Buffer: Permeabilization Buffer without digitonin.

Treatment Buffer: Permeabilization Buffer containing the desired concentration of AMP-PNP
(e.g., 1-5 mM) and an ATP-regenerating system for controls.

Trypan Blue solution (0.4%) or a fluorescent viability indicator.

Procedure:

Digitonin Titration:

Prepare a stock solution of digitonin (e.g., 1 mg/mL in DMSO).

Prepare a range of digitonin concentrations (e.g., 10-100 µg/mL) in the Permeabilization

Buffer.

Treat cells with the different digitonin concentrations for 5-10 minutes at room

temperature.

Assess permeabilization using Trypan Blue (for plasma membrane integrity) and a marker

for mitochondrial integrity (e.g., Mitotracker Red CMXRos, which requires an intact
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mitochondrial membrane potential). The optimal concentration will permeabilize the

plasma membrane without significantly disrupting mitochondrial potential.

Permeabilization and AMP-PNP Treatment:

Wash cells once with Wash Buffer.

Incubate cells with the optimal concentration of digitonin in Permeabilization Buffer for 5-

10 minutes at room temperature.

Remove the digitonin-containing buffer and wash once with Wash Buffer.

Add the Treatment Buffer containing AMP-PNP (or ATP for control).

Incubate for the desired period to allow AMP-PNP to exert its effects.

Downstream Analysis:

Proceed with the intended assay, such as analyzing protein degradation by Western

blotting of cell lysates or immunofluorescence microscopy.

Protocol 3: Assay for Inhibition of Intracellular Vesicle
Transport
This protocol can be adapted for use with either SLO or digitonin-permeabilized cells to

quantitatively assess the impact of AMP-PNP on motor protein-driven transport of organelles

like mitochondria or lysosomes.

Materials:

Permeabilized cells treated with AMP-PNP or ATP (control) as described in Protocol 1 or 2.

Fluorescent dye for labeling the organelle of interest (e.g., MitoTracker for mitochondria,

LysoTracker for lysosomes).

Live-cell imaging setup with environmental control (37°C, 5% CO2).

Image analysis software capable of particle tracking.
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Procedure:

Labeling:

Prior to permeabilization, label the cells with the appropriate fluorescent organelle tracker

according to the manufacturer's instructions.

Permeabilization and Treatment:

Perform cell permeabilization and treatment with AMP-PNP or ATP as described in

Protocol 1 or 2.

Live-Cell Imaging:

Immediately after adding the Treatment Buffer, transfer the cells to the live-cell imaging

system.

Acquire time-lapse images of the fluorescently labeled organelles at a high frame rate

(e.g., 1 frame per second) for a duration of 1-5 minutes.

Data Analysis:

Use particle tracking software to analyze the time-lapse movies.

Quantify the following parameters for a significant number of organelles in both control

and AMP-PNP treated cells:

Velocity: The speed of organelle movement.

Processivity: The distance an organelle travels without pausing or changing direction.

Displacement: The net change in position of an organelle over time.

Compare the quantitative data between the ATP-treated (control) and AMP-PNP-treated

groups to determine the extent of inhibition of transport.

Mandatory Visualizations
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Signaling Pathways and Experimental Workflows
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Caption: Mechanism of AMP-PNP action as a competitive inhibitor of ATP-dependent enzymes.
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Caption: General experimental workflow for AMP-PNP treatment of permeabilized cells.
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Caption: Downstream cellular signaling consequences of AMP-PNP treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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